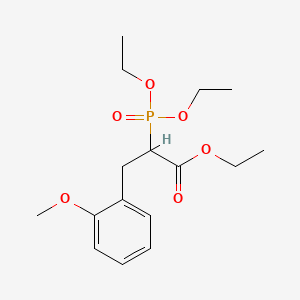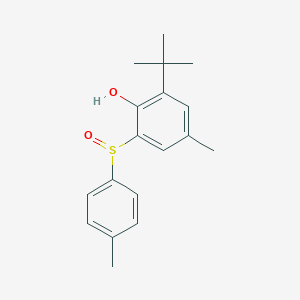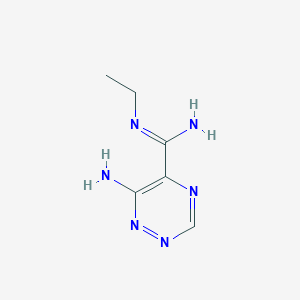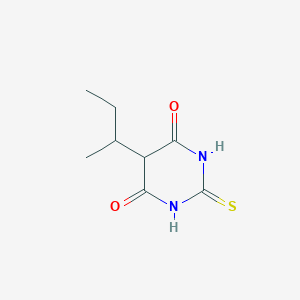
5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with the molecular formula C11H16N2O2S It is known for its unique structure, which includes a diazinane ring with a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of butan-2-ylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in polar solvents under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted diazinane derivatives
Aplicaciones Científicas De Investigación
5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity. It may have applications in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
5-Pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure with a pentan-2-yl group instead of butan-2-yl.
2-Thiobarbituric Acid: Contains a thiobarbituric acid moiety, similar to the sulfanylidene group in the compound of interest
Uniqueness
5-Butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific substitution pattern on the diazinane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
42039-83-8 |
|---|---|
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
5-butan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C8H12N2O2S/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) |
Clave InChI |
NPJPORUORPNTHO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)NC(=S)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



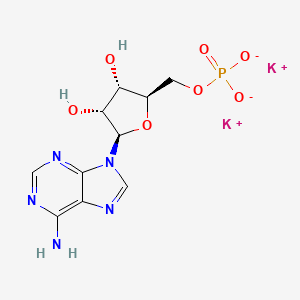
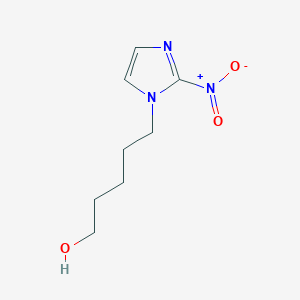
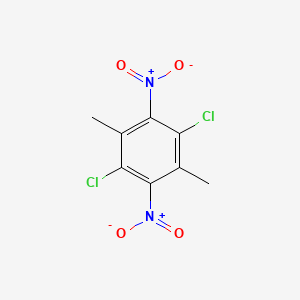
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)
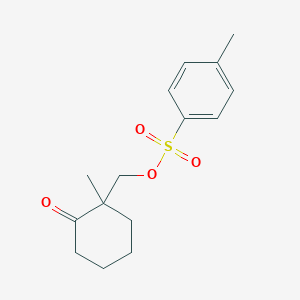

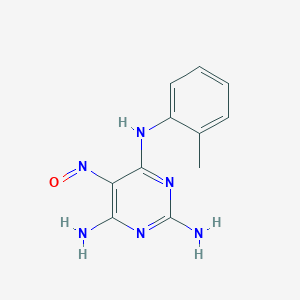
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
